1-Isopropyl-1H-1,2,3-triazole

Overview

Description

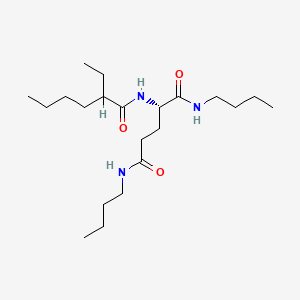

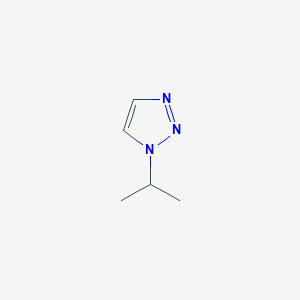

1-Isopropyl-1H-1,2,3-triazole is a chemical compound with the CAS Number 499132-20-6 . It is a colorless to yellow liquid and is part of the triazole family, which are five-membered rings containing three nitrogen atoms and two double bonds .

Synthesis Analysis

While specific synthesis methods for 1-Isopropyl-1H-1,2,3-triazole were not found, triazoles in general can be synthesized by heating a solution of hydrazoic acid (HN3) and acetylene at 100 ºC for 70 hours . Sodium azide can be used in place of HN3 if the solution is acidified .Molecular Structure Analysis

The molecular weight of 1-Isopropyl-1H-1,2,3-triazole is 111.15 . Triazoles are planar and aromatic . They have the ability to form hydrogen bonds, making them important scaffolds in drug discovery .Physical And Chemical Properties Analysis

1-Isopropyl-1H-1,2,3-triazole is a colorless to yellow liquid . It is highly soluble in water . The compound is stored in a refrigerator and shipped at room temperature .Scientific Research Applications

Drug Discovery

1-Isopropyl-1H-1,2,3-triazole and its derivatives have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1-Isopropyl-1H-1,2,3-triazole plays a significant role in organic synthesis . The 1,2,3-triazoles has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

In the field of polymer chemistry, 1-Isopropyl-1H-1,2,3-triazole is used extensively . It has been implemented in various areas, including nanotube production and dendrimer synthesis .

Supramolecular Chemistry

1-Isopropyl-1H-1,2,3-triazole is also used in supramolecular chemistry . It plays an important role in the development of biosensors used in clinical diagnostic assays .

Bioconjugation

Bioconjugation is another field where 1-Isopropyl-1H-1,2,3-triazole finds its application . It has been extensively used in strategies involving enzyme modification and peptide conjugation .

Chemical Biology

In the realm of chemical biology, 1-Isopropyl-1H-1,2,3-triazole is used widely . It is part of numerous molecules of biological importance to living organisms .

Fluorescent Imaging

1-Isopropyl-1H-1,2,3-triazole is used in fluorescent imaging . It has been applied in the development of biosensors used in clinical diagnostic assays .

Materials Science

Last but not least, 1-Isopropyl-1H-1,2,3-triazole is used in materials science . It has found applications in the creation of liquid crystals and polymeric materials .

These are just a few of the many applications of 1-Isopropyl-1H-1,2,3-triazole in scientific research. The compound continues to be a subject of extensive research due to its versatile applications .

Mechanism of Action

Target of Action

1-Isopropyl-1H-1,2,3-triazole is a derivative of the 1,2,3-triazole family . The primary targets of 1,2,3-triazoles are often enzymes or receptors in various biological pathways . .

Mode of Action

The mode of action of 1,2,3-triazoles typically involves interactions with their targets through hydrogen bonding and bipolar interactions . This allows them to interact with biomolecular targets and improve solubility . .

Biochemical Pathways

1,2,3-triazoles have been found to exhibit a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties . They are also active against several neglected diseases . .

Pharmacokinetics

The pharmacokinetic properties of 1,2,3-triazoles generally include high chemical stability, resistance to basic or acidic hydrolysis, and resistance to oxidizing and reducing conditions . They also have a strong dipole moment, which enhances their solubility and ability to interact with biomolecular targets . .

Result of Action

The result of the action of 1,2,3-triazoles can vary widely depending on their specific targets and modes of action. They have been found to exhibit a wide spectrum of medicinal applications against several malignant cells, microorganisms, and viruses . .

Safety and Hazards

1-Isopropyl-1H-1,2,3-triazole has several hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

properties

IUPAC Name |

1-propan-2-yltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-5(2)8-4-3-6-7-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGWGQQMKGFUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475853 | |

| Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-1H-1,2,3-triazole | |

CAS RN |

499132-20-6 | |

| Record name | 1H-1,2,3-Triazole, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.